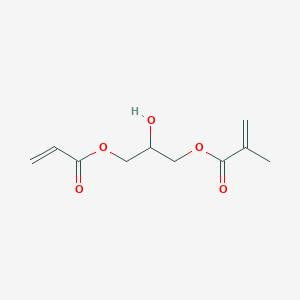

3-(Acryloyloxy)-2-hydroxypropyl methacrylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2-hydroxy-3-prop-2-enoyloxypropyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-4-9(12)14-5-8(11)6-15-10(13)7(2)3/h4,8,11H,1-2,5-6H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODNDDPVCIAZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(COC(=O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407931 | |

| Record name | 3-(Acryloyloxy)-2-hydroxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-71-3 | |

| Record name | 3-Acryloyloxy-2-hydroxypropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Acryloyloxy)-2-hydroxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Acryloyloxy)-2-hydroxypropyl Methacrylate

This technical guide provides a comprehensive overview of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate, a bifunctional monomer crucial for researchers, scientists, and professionals in drug development and material science. The document details its chemical structure, properties, synthesis, and applications, adhering to stringent data presentation and visualization requirements.

Chemical Structure and Identification

This compound, with the CAS number 1709-71-3, is a molecule featuring both acrylate and methacrylate functionalities, along with a hydroxyl group.[1][2][3] This unique structure allows it to participate in various polymerization reactions, making it a versatile building block in polymer chemistry.

Synonyms:

-

1-(Acryloyloxy)-2-hydroxy-3-(methacryloyloxy)propane[4]

-

2-Hydroxy-1-acryloxy-3-methacryloxypropane[4]

-

2-Hydroxy-3-acryloyloxypropyl methacrylate[5]

-

Glycerol 1-acrylate 3-methacrylate

Molecular Representation:

-

SMILES: CC(=C)C(=O)OCC(O)COC(=O)C=C[4]

-

InChI: 1S/C10H14O5/c1-4-9(12)14-5-8(11)6-15-10(13)7(2)3/h4,8,11H,1-2,5-6H2,3H3[4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₅ | [1][3] |

| Molecular Weight | 214.22 g/mol | [1][3][4] |

| Density | 1.14 g/mL at 25 °C | [1][4] |

| Boiling Point | 130-155 °C at 0.18-0.5 Torr | [7] |

| Refractive Index (n20/D) | 1.473 | [1][4] |

| CAS Number | 1709-71-3 | [1][2][3][4] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the ring-opening reaction of glycidyl methacrylate (GMA) with acrylic acid. This reaction is typically catalyzed by a base or a chromium-based catalyst.

Materials:

-

Glycidyl methacrylate (GMA)

-

Acrylic acid

-

Catalyst (e.g., triphenylphosphine, chromium (III) acetate)

-

Inhibitor (e.g., hydroquinone, MEHQ)

-

Solvent (optional, e.g., toluene)

Procedure:

-

A reaction flask equipped with a stirrer, thermometer, condenser, and dropping funnel is charged with glycidyl methacrylate and a polymerization inhibitor.

-

The catalyst is added to the flask.

-

Acrylic acid is added dropwise to the reaction mixture while maintaining the temperature between 60-80 °C.

-

The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below a certain threshold.

-

Upon completion, the reaction mixture is cooled to room temperature.

Purification: The crude product can be purified by washing with a sodium bicarbonate solution to remove unreacted acrylic acid and the catalyst. This is followed by washing with brine and drying over anhydrous magnesium sulfate. Further purification can be achieved by vacuum distillation.

Logical and Experimental Workflow

The synthesis of this compound follows a well-defined experimental workflow, which is visualized in the diagram below.

Caption: Synthesis workflow for this compound.

This guide provides essential technical information for professionals working with this compound. The structured data and detailed protocols are intended to facilitate its application in research and development.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 2-丙烯酸-2-羟基-1,3-丙二酯 | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 1709-71-3 [chemicalbook.com]

- 4. This compound|1709-71-3|lookchem [lookchem.com]

- 5. 3-Hydroxypropyl methacrylate | C7H12O3 | CID 17694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-(Acryloyloxy)-3-(methacryloyloxy)-2-propanol (stabilized with MEHQ) | C10H14O5 | CID 5062351 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(Acryloyloxy)-2-hydroxypropyl methacrylate physical properties

An In-depth Technical Guide on the Physical Properties of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 1709-71-3). The information is presented to be a valuable resource for professionals in research, scientific endeavors, and drug development, offering quantitative data, detailed experimental protocols, and a visualization of its synthesis.

Core Physical Properties

This compound, also known as glycerol 1-acrylate 3-methacrylate, is a bifunctional monomer containing both acrylate and methacrylate groups. This structure allows for its use in the synthesis of polymers with tailored properties for various applications, including in the biomedical field. A summary of its key physical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₅ |

| Molecular Weight | 214.22 g/mol [1][2] |

| Density | 1.14 g/mL at 25 °C[1][3][4] |

| Refractive Index (n20/D) | 1.473[1][3][4] |

| Boiling Point | 130-155 °C at 0.18-0.5 Torr[5] |

| 301.7 °C at 760 mmHg (predicted)[3] | |

| Flash Point | >230 °F (>110 °C)[3][4] |

| Water Solubility | Insoluble[3][4] |

| Vapor Pressure | 0.000101 mmHg at 25°C[3] |

| Storage Temperature | 2-8°C[1][3][4] |

| Appearance | Colorless to Almost Colorless Clear Liquid[5] |

| Synonyms | 1-(Acryloyloxy)-2-hydroxy-3-(methacryloyloxy)propane, AHPMA[3] |

Experimental Protocols for Property Determination

The following sections detail the general methodologies for determining the key physical properties of liquid monomers like this compound.

The refractive index is a fundamental physical property that is indicative of a substance's purity. An Abbe refractometer is a commonly used instrument for this measurement.

Methodology:

-

Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the clean, dry prism surface of the refractometer.

-

Measurement: The prisms are closed and locked. Light is passed through the sample, and the telescope eyepiece is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure (vacuum) to prevent polymerization or decomposition at elevated temperatures.

Methodology:

-

Apparatus Setup: A vacuum distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, a vacuum pump, and a manometer to measure the pressure.

-

Sample and Boiling Chips: The distillation flask is filled to about one-third of its volume with the liquid sample, and a few boiling chips are added to ensure smooth boiling.

-

Vacuum Application: The system is evacuated to the desired pressure, which is monitored by the manometer.

-

Heating: The distillation flask is gently heated. The temperature at which the liquid boils and the vapor condenses on the thermometer bulb, with the condensate dripping into the receiving flask, is recorded as the boiling point at that specific pressure.

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in the air. For high-boiling liquids like this compound, a closed-cup method such as the Pensky-Martens closed-cup tester is appropriate.

Methodology:

-

Apparatus: A Pensky-Martens closed-cup apparatus is used, which consists of a brass test cup with a close-fitting lid, a stirrer, and a means for heating and introducing an ignition source.

-

Sample Preparation: The test cup is filled with the sample to the specified level.

-

Heating and Stirring: The sample is heated at a slow, constant rate while being continuously stirred.

-

Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source is briefly introduced into the vapor space above the liquid.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

Synthesis Pathway

This compound is commonly synthesized via the ring-opening reaction of glycidyl methacrylate (GMA) with acrylic acid. This reaction is typically catalyzed by a base or a Lewis acid.

Caption: Synthesis of AHPMA from GMA and AA.

The reaction proceeds through the nucleophilic attack of the carboxylate from acrylic acid on the epoxide ring of glycidyl methacrylate. This is followed by a proton transfer to yield the final product, this compound. The choice of catalyst and reaction conditions can influence the reaction rate and selectivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. davjalandhar.com [davjalandhar.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (CAS: 1709-71-3)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

3-(Acryloyloxy)-2-hydroxypropyl methacrylate, identified by the CAS number 1709-71-3, is a versatile monomer possessing both acrylate and methacrylate functionalities.[1][2][3][4][5] This unique structure allows it to be a valuable component in the synthesis of a wide array of polymers with tailored properties. It is also known by several synonyms, including 1-(Acryloyloxy)-2-hydroxy-3-(methacryloyloxy)propane and Glyceryl 1-acrylate 3-methacrylate.[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value |

| CAS Number | 1709-71-3 |

| Molecular Formula | C₁₀H₁₄O₅ |

| Molecular Weight | 214.22 g/mol [1][4] |

| Density | 1.14 g/mL at 25 °C[1] |

| Boiling Point | 130-155 °C at 0.18-0.5 Torr[6] |

| Refractive Index | n20/D 1.473[1] |

| Solubility | Insoluble in water.[7] Soluble in alcohols, benzene, and toluene.[3] |

| Appearance | Colorless to very pale yellow liquid[3][7] |

| Storage Temperature | 2-8°C[1][6] |

Safety and Handling

As a reactive monomer, this compound requires careful handling to ensure laboratory safety. The compound is typically stabilized with inhibitors such as monomethyl ether hydroquinone (MEHQ) and butylated hydroxytoluene (BHT) to prevent spontaneous polymerization.[1]

GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation[8] |

| Eye Damage | H318: Causes serious eye damage[8] |

| Skin Sensitization | H317: May cause an allergic skin reaction[8] |

Precautionary Measures:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[8]

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[8]

Synthesis and Experimental Protocols

While specific, detailed industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be conceptualized based on the reaction of glycidyl methacrylate with acrylic acid. The following is a representative, generalized protocol.

Synthesis of this compound

This synthesis involves the ring-opening reaction of the epoxide group of glycidyl methacrylate by acrylic acid.

Materials:

-

Glycidyl methacrylate

-

Acrylic acid

-

A suitable catalyst (e.g., a tertiary amine or a quaternary ammonium salt)

-

An appropriate solvent (e.g., toluene)

-

Inhibitor (e.g., MEHQ)

Procedure:

-

To a reaction flask equipped with a stirrer, thermometer, and reflux condenser, add glycidyl methacrylate, a solvent, and a polymerization inhibitor.

-

Slowly add acrylic acid to the mixture while maintaining a controlled temperature.

-

Introduce the catalyst to the reaction mixture.

-

Heat the mixture to a specified temperature (e.g., 80-100 °C) and maintain for several hours, monitoring the reaction progress by techniques such as titration of the acid number or spectroscopic analysis (FTIR) to observe the disappearance of the epoxide peak and the carboxylic acid peak.

-

Once the reaction is complete, cool the mixture.

-

The product can be purified by washing with a basic solution to remove any unreacted acrylic acid, followed by washing with water.

-

The organic solvent is then removed under reduced pressure to yield the final product.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

This monomer is suitable for controlled radical polymerization techniques like RAFT, which allows for the synthesis of polymers with well-defined architectures and molecular weights.

Materials:

-

This compound (monomer)

-

A suitable RAFT agent (e.g., a trithiocarbonate or dithiobenzoate)

-

A radical initiator (e.g., AIBN or V-50)

-

An appropriate solvent (e.g., 1,4-dioxane or DMF)

Procedure:

-

The monomer, RAFT agent, and initiator are dissolved in the chosen solvent in a Schlenk flask equipped with a magnetic stir bar.

-

The solution is deoxygenated by several freeze-pump-thaw cycles.

-

The flask is backfilled with an inert gas (e.g., nitrogen or argon) and placed in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

-

The polymerization is allowed to proceed for a predetermined time. The progress can be monitored by taking aliquots at intervals to determine monomer conversion (via ¹H NMR) and to analyze the molecular weight and polydispersity index (PDI) (via GPC).

-

The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.

-

The resulting polymer is typically purified by precipitation in a non-solvent (e.g., cold methanol or hexane) and dried under vacuum.

Applications in Material Science and Biomedicine

Dental Composites and Adhesives

This compound is utilized in the formulation of dental composites and adhesives due to its ability to form a cross-linked polymer network upon curing.[2] The presence of both acrylate and methacrylate groups allows for versatile copolymerization with other dental monomers like Bis-GMA and TEGDMA.[2] The hydroxyl group can enhance hydrophilicity and adhesion to the tooth structure.[2]

General Formulation of a Dental Composite:

A typical light-curable dental composite formulation involves a resin matrix, inorganic fillers, a coupling agent, and a photoinitiator system.

Materials:

-

Resin Matrix:

-

Base monomers (e.g., Bis-GMA, UDMA)

-

Diluent monomers (e.g., TEGDMA, this compound)

-

-

Inorganic Fillers: (e.g., silica, glass fillers) to enhance mechanical properties.

-

Coupling Agent: (e.g., a silane) to promote adhesion between the filler and the resin matrix.

-

Photoinitiator System: (e.g., camphorquinone and an amine co-initiator) to initiate polymerization upon light exposure.

Procedure:

-

The resin monomers are mixed until a homogeneous solution is obtained.

-

The photoinitiator system is dissolved in the resin mixture.

-

The inorganic fillers, pre-treated with a coupling agent, are gradually incorporated into the resin mixture using a high-speed mixer until a uniform paste is formed.

-

The resulting composite paste is then ready for placement and light-curing in a dental restoration procedure.

Antimicrobial Polymers

The modification of this compound can lead to the development of antimicrobial polymers. For instance, it can be reacted with compounds containing amine or thiol groups via Michael addition to introduce functional moieties that can then be quaternized to impart a positive charge.[4] These cationic polymers can interact with the negatively charged cell membranes of bacteria, leading to membrane disruption and cell death.

Biological Interactions and Signaling Pathways

For professionals in drug development, understanding the biological interactions of monomers that may leach from polymeric materials is crucial. While specific studies on the signaling pathways affected by this compound are limited, the broader class of methacrylate monomers, particularly those used in dental applications, has been investigated for its cytotoxic effects.

The prevailing mechanism of methacrylate monomer cytotoxicity involves the depletion of intracellular glutathione (GSH), a key antioxidant.[2][6][9] This depletion can occur through direct conjugation of the monomer to GSH.[6][9] The reduction in GSH levels disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS).[1] Elevated ROS can, in turn, induce oxidative stress and activate downstream signaling pathways that lead to apoptosis (programmed cell death).[1] One such pathway involves the activation of redox-sensitive transcription factors like NF-κB.[1]

This information is critical for assessing the biocompatibility of materials containing this compound and for the development of safer biomaterials. Further research is warranted to elucidate the specific interactions of this monomer with cellular components and signaling cascades.

References

- 1. Genetic and Cellular Toxicology of Dental Resin Monomers | Semantic Scholar [semanticscholar.org]

- 2. Effects of dental composite resin monomers on dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. メタクリル酸3-(アクリロイルオキシ)-2-ヒドロキシプロピル | Sigma-Aldrich [sigmaaldrich.com]

- 4. Zwitterionic Poly(amino acid methacrylate) Brushes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1709-71-3 [chemicalbook.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(Acryloyloxy)-2-hydroxypropyl methacrylate: Properties, Synthesis, and Applications in Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate, a versatile monomer with significant potential in the fields of biomaterials and advanced drug delivery. This document details its chemical synonyms, physical and chemical properties, and provides comprehensive experimental protocols for its polymerization. Furthermore, it explores its application in the development of sophisticated drug delivery systems, such as pH-responsive core-shell nanoparticles.

Chemical Synonyms and Identification

This compound is known by a variety of synonyms in chemical literature and commercial catalogues. Proper identification is crucial for sourcing and regulatory purposes.

-

1-(Acryloyloxy)-3-(methacryloyloxy)-2-propanol[2]

-

1-Acryloyloxy-2-hydroxy-3-methacryoyloxypropane

-

1-Methacryloyloxy-3-acryloyloxy-2-propanol

-

2-Hydroxy-1-acryloxy-3-methacryloxypropane[1]

-

2-Hydroxy-1-acryloyloxy-3-methacryloyloxypropane

-

2-Hydroxy-3-acryloyloxy-1-methacryloyloxypropane

-

2-Hydroxy-3-acryloyloxypropyl methacrylate

-

2-Hydroxy-3-methacryloyloxypropyl acrylate

-

3-(Acryloyloxy)-2-Hydroxypropyl 2-Methylprop-2-Enoate

-

3-Acryloyloxy glycerol monomethacrylate[1]

-

Glycerol 1-acrylate 3-methacrylate

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing experiments, as well as for computational modeling and material characterization.

| Property | Value | Reference |

| Molecular Formula | C10H14O5 | [3] |

| Molecular Weight | 214.22 g/mol | [1][2][3] |

| Density | 1.14 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.473 | [3] |

| Storage Temperature | 2-8 °C | |

| Purity | 95%-99% | [3] |

Experimental Protocols

This section provides detailed methodologies for the polymerization of this compound, focusing on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and free-radical polymerization. These techniques allow for the synthesis of polymers with controlled architectures, which is critical for their application in drug delivery.

Synthesis of Poly(this compound) via RAFT Polymerization

This protocol is adapted from established procedures for methacrylate monomers and is suitable for achieving polymers with low polydispersity and controlled molecular weight.

Materials:

-

This compound (monomer)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (RAFT agent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

1,4-Dioxane (solvent)

-

Methanol (for precipitation)

-

Nitrogen gas supply

-

Schlenk flask and other standard glassware for air-sensitive reactions

Procedure:

-

Preparation of Reaction Mixture: In a Schlenk flask, dissolve the RAFT agent and AIBN in 1,4-dioxane.

-

Add the this compound monomer to the solution. The molar ratio of monomer:RAFT agent:initiator should be carefully calculated based on the desired molecular weight and is typically in the range of 100:1:0.2.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C. The polymerization time will vary depending on the target molecular weight and conversion, but a typical duration is 12-24 hours.

-

Termination and Isolation: To quench the reaction, expose the mixture to air and cool it to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

-

Collect the polymer by filtration and dry it under vacuum at room temperature to a constant weight.

Synthesis of a Hydrogel via Free-Radical Polymerization

This protocol describes the formation of a crosslinked hydrogel network, which can be used for encapsulating and releasing therapeutic agents.

Materials:

-

This compound (monomer)

-

Ethylene glycol dimethacrylate (EGDMA) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

-

Deionized water

-

Molds for hydrogel casting

Procedure:

-

Monomer Solution Preparation: In a beaker, dissolve the this compound monomer and the EGDMA crosslinker in deionized water. The concentration of the crosslinker will determine the swelling properties and mechanical strength of the hydrogel and is typically 1-5 mol% with respect to the monomer.

-

Initiator and Accelerator Addition: Add the APS initiator to the monomer solution and stir until fully dissolved. Subsequently, add the TEMED accelerator to initiate the polymerization. The polymerization will proceed rapidly at room temperature.

-

Casting the Hydrogel: Immediately pour the reaction mixture into the desired molds.

-

Curing: Allow the polymerization to proceed for several hours at room temperature, or as determined by the specific application, until a solid hydrogel is formed.

-

Purification: Remove the hydrogels from the molds and immerse them in a large volume of deionized water to wash away any unreacted monomers, initiator, and accelerator. The water should be changed several times over a period of 24-48 hours.

Application in pH-Responsive Drug Delivery

Polymers derived from this compound are excellent candidates for the development of "smart" drug delivery systems that can release their payload in response to specific environmental cues, such as a change in pH. This is particularly relevant for targeted cancer therapy, as the microenvironment of solid tumors is often more acidic than that of healthy tissues.

Synthesis and Drug Loading of Core-Shell Nanoparticles

The following workflow outlines the creation of core-shell nanoparticles for pH-triggered drug release.

Caption: Workflow for pH-responsive drug delivery using core-shell nanoparticles.

Mechanism of pH-Triggered Release

The mechanism of drug release from these nanoparticles is based on the protonation of the polymer in an acidic environment. The hydroxyl and ester groups in the polymer derived from this compound can become protonated at lower pH values. This protonation leads to a change in the hydrophilic-lipophilic balance of the polymer, causing the nanoparticle structure to swell and destabilize, thereby releasing the encapsulated hydrophobic drug.

Caption: Mechanism of pH-triggered drug release from nanoparticles.

References

Spectroscopic Profile of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHM), a common crosslinking agent and monomer used in polymer chemistry. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy characteristics, offering a comprehensive resource for its identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular identity of this compound. The analysis provides key data points for verifying the compound's elemental composition and molecular weight.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₅ | [1][2] |

| Molecular Weight | 214.22 g/mol | [2] |

| Exact Mass | 214.084124 g/mol | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of AHM. Spectra are typically recorded in deuterated chloroform (CDCl₃)[2].

¹H NMR Spectroscopy

Proton NMR spectroscopy identifies the different types of protons and their neighboring environments within the AHM molecule. The vinyl protons of the acrylate and methacrylate groups, the protons of the propyl backbone, and the hydroxyl proton all show characteristic signals.

(Note: Experimentally obtained peak lists were not available in the cited sources. The following are predicted assignments based on the known structure and typical chemical shifts for these functional groups.)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |

| ~6.4 | dd | 1H | Acrylate Vinyl (=CH₂) |

| ~6.1 | dd | 1H | Acrylate Vinyl (-CH=) |

| ~5.8 | dd | 1H | Acrylate Vinyl (=CH₂) |

| ~6.1 | s | 1H | Methacrylate Vinyl (=CH₂) |

| ~5.6 | s | 1H | Methacrylate Vinyl (=CH₂) |

| ~4.3 | m | 1H | Backbone (-CH(OH)-) |

| ~4.2 | m | 4H | Backbone (-CH₂-O-) |

| ~2.5-3.5 | br s | 1H | Hydroxyl (-OH) |

| ~1.9 | s | 3H | Methacrylate Methyl (-CH₃) |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is used to determine the number and type of carbon atoms in the molecule. The spectrum for AHM would show distinct peaks for the carbonyl carbons, vinyl carbons, the propyl backbone carbons, and the methyl carbon.

(Note: Experimentally obtained peak lists were not available in the cited sources. The following are predicted assignments based on the known structure and typical chemical shifts.)

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~167 | Methacrylate Carbonyl (C=O) |

| ~166 | Acrylate Carbonyl (C=O) |

| ~136 | Methacrylate Quaternary Vinyl (=C(CH₃)-) |

| ~131 | Acrylate Vinyl (-CH=) |

| ~128 | Acrylate Vinyl (=CH₂) |

| ~126 | Methacrylate Vinyl (=CH₂) |

| ~68 | Backbone (-CH(OH)-) |

| ~66 | Backbone (-CH₂-O-) |

| ~65 | Backbone (-CH₂-O-) |

| ~18 | Methacrylate Methyl (-CH₃) |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of AHM[2]. The spectrum is characterized by strong absorptions corresponding to the carbonyl groups of the ester functionalities, the hydroxyl group, and the carbon-carbon double bonds of the vinyl groups.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching |

| ~3000-3100 | C-H (sp²) | Stretching |

| ~2850-3000 | C-H (sp³) | Stretching |

| ~1720 (strong) | C=O (Ester) | Stretching |

| ~1635 | C=C (Alkene) | Stretching |

| ~1450 | C-H | Bending |

| ~1160 (strong) | C-O (Ester) | Stretching |

Experimental Protocols

While specific instrument parameters may vary, the following sections describe the general methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) to a concentration of approximately 5-10 mg/mL. The solution is transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent signal (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

A background spectrum of the clean ATR crystal (commonly diamond or zinc selenide) is recorded. A small drop of neat this compound liquid is then placed directly onto the crystal surface. For solid samples, pressure is applied to ensure optimal contact. The infrared spectrum is then collected, typically over a range of 4000-400 cm⁻¹. After analysis, the crystal is cleaned with a suitable solvent, such as isopropanol or acetone, and dried.

Mass Spectrometry

For exact mass determination, high-resolution mass spectrometry (HRMS) is employed, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Unveiling the Purity Landscape of Commercially Available Adenosine Monophosphate (AHM)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Adenosine-5'-monophosphate (AHM), a pivotal nucleotide in numerous cellular processes, is a cornerstone reagent in biomedical research and pharmaceutical development. Its purity is paramount, as contaminants can significantly impact experimental outcomes and the safety and efficacy of therapeutic candidates. This technical guide provides a comprehensive overview of the purity levels of commercially available AHM, detailed experimental protocols for its analysis, and insights into its key signaling pathways.

Commercial AHM Purity: A Comparative Overview

The purity of AHM from commercial suppliers is generally high, often exceeding 98%. However, the exact purity level and the analytical method used for its determination can vary between vendors. For researchers and drug development professionals, understanding these nuances is critical for selecting the appropriate grade of AHM for their specific application. The following table summarizes the advertised purity levels of AHM from several prominent suppliers.

| Supplier | Product Number | Advertised Purity | Analytical Method |

| Thermo Scientific Chemicals | AC102790050 | 99% | Not Specified |

| AAL1405106 | 99% (dry wt.) | Not Specified | |

| ICN10008025 | 99.7% | Not Specified | |

| MedChemExpress | HY-A0181 | 99.80% | Not Specified |

| J&K Scientific | 103282 | 99% | Not Specified |

| TargetMol | T2133 | 99.84% | Not Specified |

| Sigma-Aldrich | 4578-31-8 | ≥99.0% | HPLC |

Note: The absence of a specified analytical method from some suppliers underscores the importance of requesting a Certificate of Analysis (CoA) for detailed information on the specific batch.

Experimental Protocols for Purity Determination

Accurate determination of AHM purity is essential for quality control and experimental reproducibility. High-Performance Liquid Chromatography (HPLC) is the most common method, while Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful orthogonal technique.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general method for the purity analysis of AHM using reverse-phase HPLC with UV detection.[1]

1. Objective: To determine the purity of an AHM sample by separating it from potential impurities and quantifying the relative peak areas.

2. Materials and Reagents:

-

AHM sample

-

AHM reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Phosphate buffer (e.g., potassium phosphate, pH 6.0)

-

0.45 µm syringe filters

3. Instrumentation:

-

HPLC system equipped with a UV detector, pump, autosampler, and column oven.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

4. Chromatographic Conditions:

-

Mobile Phase A: 100% Water with 50 mM Phosphate Buffer (pH 6.0)

-

Mobile Phase B: 100% Acetonitrile

-

Gradient: 0-100% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

5. Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the AHM reference standard in the mobile phase to a final concentration of 1 mg/mL.

-

Sample Solution: Prepare the AHM sample in the same manner as the standard solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

6. Data Analysis:

-

Integrate the peak areas of the chromatogram.

-

Calculate the purity of the AHM sample using the area normalization method:

-

% Purity = (Area of AHM peak / Total area of all peaks) x 100

-

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol

qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[2]

1. Objective: To determine the absolute purity of an AHM sample using an internal standard with a known concentration.

2. Materials and Reagents:

-

AHM sample

-

High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known certified purity.

-

Deuterated solvent (e.g., D₂O)

-

NMR tubes

3. Instrumentation:

-

NMR spectrometer (≥400 MHz)

4. Sample Preparation:

-

Accurately weigh a specific amount of the AHM sample and the internal standard into a vial.

-

Dissolve the mixture in a precise volume of the deuterated solvent.

-

Transfer the solution to an NMR tube.

5. NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for accurate integration.

-

Optimize other acquisition parameters for quantitative analysis.

6. Data Analysis:

-

Integrate the signals corresponding to the AHM and the internal standard.

-

Calculate the purity of the AHM sample using the following formula:

-

Purity (%, w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Key Signaling Pathways Involving AHM

AHM is a critical signaling molecule that primarily functions through its conversion to adenosine or by allosterically regulating enzymes like AMP-activated protein kinase (AMPK).

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

Under conditions of cellular stress that deplete ATP levels, the concentration of AMP rises. This increase in the AMP:ATP ratio leads to the activation of AMPK, a master regulator of cellular energy homeostasis.

Caption: The AMPK signaling pathway is activated by an increased AMP/ATP ratio, leading to the inhibition of anabolic pathways and activation of catabolic pathways to restore cellular energy balance.

Purinergic Signaling Pathway

Extracellular AHM is a key component of the purinergic signaling cascade. It can be generated from the hydrolysis of ATP and ADP and is subsequently converted to adenosine by the ecto-5'-nucleotidase CD73. Adenosine then activates adenosine receptors to mediate various physiological effects.

Caption: Extracellular AHM is a key intermediate in the purinergic signaling pathway, leading to the production of adenosine and subsequent activation of adenosine receptors.

Experimental Workflow for Purity Analysis

A systematic workflow is crucial for the reliable assessment of AHM purity. The following diagram illustrates a typical workflow combining HPLC and qNMR for comprehensive analysis.

References

Health and safety information for 3-(Acryloyloxy)-2-hydroxypropyl methacrylate

An In-depth Technical Guide to the Health and Safety of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional safety guidance. Always consult the official SDS for the most current and comprehensive safety information before handling this chemical.

Chemical Identification and Physical Properties

This compound is a monomer used in the synthesis of polymers for various applications, including in the biomedical field.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1709-71-3 | [1][2] |

| Molecular Formula | C10H14O5 | [3][4] |

| Molecular Weight | 214.22 g/mol | [1][2] |

| Density | 1.14 g/mL at 25 °C | [1][4][5] |

| Refractive Index (n20/D) | 1.473 | [1][4][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Boiling Point | 301.7 °C at 760 mmHg | [4] |

| Vapor Pressure | 0.000101 mmHg at 25°C | [4] |

| Water Solubility | Insoluble | [4][5] |

| Appearance | Clear, mobile liquid | [6] |

| Storage Temperature | 2-8°C | [1][4][5] |

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1][3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1][3] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[3] |

| Hazardous to the Aquatic Environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[7] |

Signal Word: Danger[1]

Toxicological Information

Toxicological data is crucial for assessing the potential health risks associated with exposure. While specific data for this compound is limited, information for the closely related compound 2-hydroxypropyl methacrylate (HPMA) provides valuable insights.

| Toxicological Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg bw | [8] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 5000 mg/kg bw | [8] |

| Skin Irritation | - | Dermal | Causes skin irritation. | [1][3] |

| Eye Irritation | - | Ocular | Causes serious eye damage. | [1][3] |

| Skin Sensitization | - | Dermal | May cause an allergic skin reaction. | [1][3] |

Experimental Protocols

The toxicological data presented are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the likely methodologies used for key toxicological assessments.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used where a small number of animals are dosed at a defined starting dose. The outcome (mortality or survival) determines the next step: dosing at a lower or higher dose level, or cessation of testing.

-

Methodology:

-

Young, healthy adult rats are used.

-

Following a fasting period, the substance is administered orally by gavage.

-

A starting dose of 2000 mg/kg body weight is typically used for substances with low expected toxicity.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Body weight is recorded weekly.

-

A necropsy is performed on all animals at the end of the observation period.

-

Skin Irritation (OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Principle: The test substance is applied to the skin of a single animal, and the degree of irritation is observed and scored over a period of time.

-

Methodology:

-

A single, healthy young adult albino rabbit is used for the initial test.

-

A small area of the animal's back is clipped free of fur.

-

A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the clipped skin under a gauze patch.

-

The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is cleaned.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

If a corrosive effect is not observed, the response is confirmed in up to two additional animals.

-

Serious Eye Damage/Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This test is designed to evaluate the potential of a substance to cause eye irritation or serious eye damage.

-

Principle: The test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation is scored and described.

-

Methodology:

-

A single, healthy young adult albino rabbit is used for the initial test.

-

A dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye. The eyelids are then held together for about one second.

-

The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

If a corrosive or severe irritant effect is not observed, the response is confirmed in up to two additional animals.

-

Skin Sensitization (OECD Guideline 429: Skin Sensitization: Local Lymph Node Assay - LLNA)

The LLNA is an in vivo method for identifying chemicals that have the potential to cause skin sensitization.

-

Principle: The assay measures the proliferation of lymphocytes in the draining lymph nodes of the ear following topical application of the test substance. A substance is classified as a sensitizer if it induces a three-fold or greater increase in lymphocyte proliferation compared to a vehicle control.

-

Methodology:

-

Young adult female mice of the CBA/Ca or CBA/J strain are used.

-

The test substance is applied to the dorsal surface of each ear for three consecutive days.

-

On day 6, a solution of 3H-methyl thymidine is injected intravenously.

-

Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured by scintillation counting.

-

A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive response.

-

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate PPE are critical to minimizing exposure risk.

Recommended Personal Protective Equipment (PPE)

Caption: Recommended PPE for handling the chemical.

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid breathing vapors or mist.[7] Do not get in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, well-ventilated place away from heat and direct sunlight.[1][9] Keep container tightly closed. The recommended storage temperature is 2-8°C.[1][4][5] The product is stabilized with inhibitors to prevent polymerization; store away from conditions that could deplete the inhibitor.[9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Emergency Response Workflow

Caption: Workflow for emergency procedures.

First-Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[7]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[9] If skin irritation or rash occurs, get medical advice/attention.[7] Remove and wash contaminated clothing before reuse.[7]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[9] If you feel unwell, get medical attention.[7]

-

Inhalation: Move to fresh air. If symptoms persist, call a physician.

Spill and Leak Procedures

-

Personal Precautions: Evacuate personnel to a safe area.[7] Ensure adequate ventilation.[9] Wear appropriate personal protective equipment.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Containment and Cleaning Up: Absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[9]

Stability and Reactivity

-

Reactivity: Hazardous polymerization may occur upon depletion of the inhibitor or in the presence of heat.[9]

-

Chemical Stability: Stable under recommended storage conditions.[7]

-

Conditions to Avoid: Heat, flames, sparks, and direct sunlight.[7][9]

-

Incompatible Materials: Strong oxidizing agents.[9]

-

Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO2) can be released upon thermal decomposition.[9]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. x-cellr8.com [x-cellr8.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 6. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. utu.fi [utu.fi]

In-Depth Technical Guide: Thermal Stability of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) is a multifunctional monomer of significant interest in the development of advanced biomaterials, drug delivery systems, and hydrogels. Its unique structure, featuring both acrylate and methacrylate moieties along with a hydroxyl group, allows for the formation of highly crosslinked and hydrophilic polymer networks. Understanding the thermal stability of AHPMA and its corresponding polymers is paramount for determining processing parameters, predicting shelf-life, and ensuring the material's integrity and performance in its final application.

This technical guide provides a comprehensive overview of the thermal properties of AHPMA-based polymers, drawing upon data from related methacrylate and dimethacrylate systems to infer its behavior. It details the experimental methodologies for thermal analysis and proposes a likely thermal degradation pathway.

Core Thermal Properties

Glass Transition Temperature (Tg)

The glass transition temperature is the point at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For crosslinked polymers derived from multifunctional monomers like AHPMA, the Tg is influenced by the crosslink density and the flexibility of the polymer chains. Generally, a higher degree of crosslinking leads to a higher Tg. Given the potential for extensive hydrogen bonding due to the hydroxyl group in AHPMA, its homopolymer is expected to have a relatively high Tg.

Thermal Decomposition

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of a material by monitoring its mass change as a function of temperature. For methacrylate-based polymers, thermal degradation is a complex process that can proceed through several mechanisms, including chain scission, depolymerization, and the evolution of volatile products.

Data Presentation: Thermal Properties of AHPMA-based Polymers (Illustrative)

Due to the lack of specific experimental data for the homopolymer of this compound in the reviewed literature, the following tables present illustrative data based on the thermal behavior of structurally related dimethacrylate and glycerol-containing polymers. This data should be considered representative and may not reflect the exact values for a specific AHPMA-based formulation.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for a Crosslinked AHPMA-based Polymer

| Parameter | Temperature (°C) | Description |

| Onset of Decomposition (Tonset) | ~ 250 - 300 | The temperature at which significant mass loss begins. |

| Temperature at 10% Mass Loss (T10%) | ~ 280 - 320 | A common metric for comparing the initial thermal stability of materials. |

| Temperature at Maximum Decomposition Rate (Tmax) | ~ 350 - 400 | The temperature at which the rate of mass loss is highest. |

| Final Decomposition Temperature (Tfinal) | ~ 450 - 500 | The temperature at which the majority of the polymer has decomposed. |

| Residue at 600 °C (%) | < 10 | The amount of non-volatile char remaining after decomposition. |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for a Crosslinked AHPMA-based Polymer

| Parameter | Temperature (°C) | Description |

| Glass Transition Temperature (Tg) | ~ 80 - 120 | The temperature at which the polymer transitions from a glassy to a rubbery state. This is highly dependent on the degree of crosslinking. |

| Exothermic Event (Curing) | Variable | An exothermic peak may be observed during the first heating cycle if the monomer is not fully cured, representing the heat released during polymerization. |

| Endothermic/Exothermic Events (Decomposition) | > 250 | Complex endothermic and exothermic peaks may be observed at higher temperatures corresponding to the decomposition processes. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability of polymers like those derived from AHPMA.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

A small sample of the cured polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

The pan is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

-

The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, or in an oxidative atmosphere (e.g., air) to study thermo-oxidative stability.

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the final residue.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and observe other thermal events such as curing and decomposition.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

A small sample of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

A heat-cool-heat cycle is typically employed:

-

First Heating Scan: The sample is heated from a low temperature (e.g., 0 °C) to a temperature above its expected Tg (e.g., 150 °C) at a constant rate (e.g., 10 °C/min). This scan reveals the initial thermal properties and any residual curing exotherms.

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: The sample is reheated at the same rate as the first scan. The Tg is typically determined from the second heating scan to ensure a consistent thermal history.

-

-

The heat flow to the sample relative to the reference is measured as a function of temperature. The Tg is observed as a step-like change in the baseline of the DSC thermogram.

Mandatory Visualization

Proposed Thermal Degradation Pathway of AHPMA Polymer

The thermal degradation of crosslinked polymers from multifunctional methacrylates like AHPMA is a complex process. Based on the known mechanisms for polymethacrylates, a plausible degradation pathway involves initial chain scission followed by depolymerization and side-chain reactions.

Caption: Proposed thermal degradation pathway for AHPMA polymer.

Experimental Workflow for Thermal Analysis

The characterization of the thermal stability of an AHPMA-based polymer follows a logical workflow involving sample preparation and analysis by TGA and DSC.

Caption: Experimental workflow for thermal analysis of AHPMA polymers.

Conclusion

While direct experimental data on the thermal stability of this compound homopolymer is limited, a comprehensive understanding of its likely behavior can be established by examining related methacrylate and dimethacrylate systems. AHPMA-based polymers are expected to exhibit good thermal stability, with decomposition initiating at temperatures above 250 °C. The presence of the hydroxyl group may contribute to increased hydrogen bonding, potentially influencing the glass transition temperature and the specific degradation pathways. The experimental protocols and illustrative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development, enabling informed decisions regarding the processing and application of these versatile materials. Further experimental investigation is warranted to precisely quantify the thermal properties of specific AHPMA-based formulations.

Solubility Profile of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHM), a bifunctional monomer crucial in the development of biomaterials, drug delivery systems, and advanced coatings. This document outlines its solubility in various solvents, presents a detailed experimental protocol for solubility determination, and illustrates a typical workflow for its application in hydrogel synthesis for biomedical purposes.

Quantitative Solubility Data

| Solvent | Qualitative Solubility | Quantitative Data ( g/100 mL at 25°C) |

| Water | Insoluble[1] | Not Available |

| Ethanol | Expected to be soluble | Not Available |

| Methanol | Expected to be soluble | Not Available |

| Acetone | Expected to be soluble | Not Available |

| Tetrahydrofuran (THF) | Expected to be soluble | Not Available |

| Dichloromethane (DCM) | Expected to be soluble | Not Available |

| Toluene | Expected to be soluble | Not Available |

| N,N-Dimethylformamide (DMF) | Expected to be soluble | Not Available |

Note: The expected solubility in organic solvents is based on the chemical structure of this compound and the known solubility of similar acrylate and methacrylate compounds. Experimental verification is required to determine quantitative values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given solvent. This method is a standard and reliable approach for generating quantitative solubility data.

Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps (e.g., 20 mL scintillation vials)

-

Micropipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Using a micropipette, add a precise volume (e.g., 10.0 mL) of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow any undissolved solid to settle.

-

Carefully draw a known volume (e.g., 5.0 mL) of the supernatant from a vial using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, clean, and dry vial. Record the exact weight of the empty vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60°C). The oven should be well-ventilated.

-

Continue drying until a constant weight of the vial and the dissolved solid is achieved.

-

Transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on an analytical balance and record the final weight.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent:

Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of aliquot taken (mL)) x 100

-

Safety Precautions:

-

Always work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Application in Biomedical Hydrogel Synthesis

This compound is a valuable crosslinking agent in the synthesis of hydrogels for biomedical applications such as drug delivery and tissue engineering. The following diagram illustrates a typical experimental workflow for the fabrication of a drug-loaded hydrogel using this monomer.

Caption: Experimental workflow for hydrogel synthesis.

This workflow demonstrates the sequential steps from the preparation of the pre-polymer solution containing the primary monomer, the crosslinker (this compound), a therapeutic agent, and a photoinitiator, through to the fabrication of the hydrogel via UV curing, and its subsequent characterization for biomedical applications.

References

Molecular weight of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate

An In-depth Technical Guide to 3-(Acryloyloxy)-2-hydroxypropyl methacrylate: Properties, Experimental Protocols, and Applications in Drug Development

Executive Summary: this compound (AHM) is a versatile bifunctional monomer that is increasingly utilized in the development of advanced biomaterials and drug delivery systems. Its unique structure, featuring both acrylate and methacrylate moieties, allows for controlled polymerization and subsequent functionalization. This technical guide provides a comprehensive overview of AHM, including its physicochemical properties, detailed experimental protocols for its use in synthesis and polymerization, and its applications in the realm of drug development. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and pharmaceutical sciences.

Introduction

This compound, also known by its CAS number 1709-71-3, is a chemical compound that serves as a valuable building block in polymer chemistry.[1] The presence of two distinct polymerizable groups (acrylate and methacrylate) with different reactivities, along with a central hydroxyl group, imparts unique characteristics to this monomer.[2] The hydroxyl group enhances hydrophilicity and provides a site for further chemical modification, while the vinyl groups are amenable to various polymerization techniques, including free radical polymerization.[1] These features make AHM particularly suitable for creating cross-linked networks and functional polymers for a range of industrial and biomedical applications, from coatings and adhesives to advanced drug delivery vehicles.[1]

Physicochemical Properties

A summary of the key quantitative data and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C10H14O5 | [3] |

| Molecular Weight | 214.22 g/mol | [3][4] |

| CAS Number | 1709-71-3 | [3] |

| Density | 1.14 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.473 | [3] |

| Boiling Point | 130-155 °C at 0.18-0.5 Torr | |

| Flash Point | >230 °F (>110 °C) | |

| Storage Temperature | 2-8°C | |

| Synonyms | 1-(Acryloyloxy)-2-hydroxy-3-(methacryloyloxy)propane, 2-Hydroxy-3-methacryloyloxypropyl acrylate |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound, focusing on its application in the synthesis of functional monomers and nanoparticles for biomedical use.

Synthesis of Cysteine Methacrylate (CysMA) Monomer via Thia-Michael Addition

This protocol describes the synthesis of a zwitterionic monomer, Cysteine Methacrylate (CysMA), from AHM and L-cysteine. This monomer is a precursor for creating biocompatible and pH-responsive polymers.[5]

Materials:

-

This compound (AHM)

-

L-cysteine

-

Dimethyl phenyl phosphine (DMPP) - nucleophilic catalyst

-

Deionized water (reaction medium)

-

Ethyl acetate

-

Dichloromethane (DCM)

Procedure:

-

The synthesis is conducted in an aqueous solution at room temperature (approximately 20°C).[5][6]

-

Dissolve L-cysteine in deionized water in a reaction vessel.

-

In a separate container, dissolve AHM in deionized water.

-

Add the AHM solution to the L-cysteine solution with stirring.

-

Introduce a catalytic amount of dimethyl phenyl phosphine (DMPP) to the reaction mixture. DMPP facilitates the selective nucleophilic addition of the sulfhydryl group of cysteine to the acrylate group of AHM.[6]

-

Allow the reaction to proceed for 2 hours at room temperature. The reaction is efficient, with reported yields around 94%.[5]

-

Upon completion, the product, Cysteine Methacrylate (CysMA), will be a hydrophilic white powder.

-

The crude product can be purified by washing with solvents such as ethyl acetate and dichloromethane to remove unreacted starting materials and the catalyst.

-

The final product should be dried under vacuum and its chemical structure confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry.[5]

Synthesis of Poly(cysteine methacrylate) Nanoparticles (PCMANPs)

This protocol outlines the polymerization of the CysMA monomer to form polymer nanoparticles (PNPs) with potential applications in drug delivery.[7] Emulsion and inverse emulsion polymerization techniques are suitable for this purpose.[6]

Materials:

-

Cysteine Methacrylate (CysMA) monomer

-

Initiator: e.g., Ammonium persulfate (APS) or 4,4′-Azobis(4-cyanovaleric acid) (ACVA)

-

Surfactant: e.g., Polyvinyl alcohol (PVA), Polyvinyl pyrrolidone (PVP), or Sodium dodecyl sulfate (SDS)

-

Deionized water or an organic solvent (for inverse emulsion)

Procedure (Emulsion Polymerization Example):

-

Prepare an aqueous solution of the chosen surfactant (e.g., SDS) in a reaction vessel equipped with a stirrer and a nitrogen inlet.

-

Add the CysMA monomer to the surfactant solution and stir until a stable emulsion is formed.

-

Deoxygenate the system by bubbling nitrogen through the mixture for at least 30 minutes.

-

In a separate container, dissolve the initiator (e.g., APS) in deionized water and deoxygenate the solution.

-

Heat the reaction vessel to the desired temperature (e.g., 70°C).

-

Inject the initiator solution into the reaction vessel to start the polymerization.

-

Maintain the reaction under a nitrogen atmosphere and constant stirring for a specified period (e.g., 4-6 hours).

-

The reaction progress can be monitored by taking aliquots and analyzing for monomer conversion.

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting nanoparticle suspension can be purified by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator residues.

-

The size, morphology, and stability of the synthesized poly(cysteine methacrylate) nanoparticles (PCMANPs) can be characterized using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM).[8]

Applications in Drug Development

The primary application of this compound in drug development is as a precursor for creating sophisticated drug delivery systems. Polymers derived from AHM, such as the poly(cysteine methacrylate) described above, exhibit properties that are highly desirable for biomedical applications.

-

Biocompatibility and Biodegradability: By incorporating naturally occurring amino acids like cysteine, the resulting polymers can be designed to be biocompatible and biodegradable, minimizing toxicity and allowing for clearance from the body.[6]

-

Stimuli-Responsive Behavior: The presence of amino and carboxylic acid groups in PCysMA makes the polymer brushes pH-responsive.[5] This property can be exploited to design "smart" drug delivery vehicles that release their therapeutic payload in response to specific physiological cues, such as the acidic environment of a tumor or an inflamed tissue.

-

Anti-Fouling Surfaces: Zwitterionic polymers, which can be synthesized from AHM-derived monomers, are known for their excellent resistance to nonspecific protein adsorption and bacterial adhesion.[5] This "anti-fouling" property is critical for medical devices and drug delivery systems that come into contact with biological fluids, as it can prevent the host's immune response and prolong the circulation time of the drug carrier.

-

Nanoparticle-Based Drug Delivery: PCMANPs synthesized from AHM-derived monomers can serve as nanocarriers for encapsulating therapeutic agents.[7] These nanoparticles can potentially improve the solubility of hydrophobic drugs, protect them from degradation, and provide controlled and targeted release.[6][7]

Visualized Workflows

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: Synthesis of Cysteine Methacrylate (CysMA) from AHM.

Caption: Formation of PCMANPs from CysMA monomer.

Caption: Workflow for nanoparticle-based drug delivery.

Conclusion

This compound is a highly functional monomer with significant potential in the development of advanced materials for biomedical and pharmaceutical applications. Its unique chemical structure allows for the synthesis of functional polymers with tailored properties such as biocompatibility, stimuli-responsiveness, and anti-fouling characteristics. The experimental protocols provided herein offer a practical guide for researchers looking to leverage the capabilities of AHM in creating novel drug delivery systems and other biomaterials. As research in this area continues, AHM is poised to remain a key component in the design of next-generation therapeutic technologies.

References

- 1. Sigma Aldrich this compound 100 mL | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 2. RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 1709-71-3 [chemicalbook.com]

- 4. This compound stabilized with MEHQ [oakwoodchemical.com]

- 5. Zwitterionic Poly(amino acid methacrylate) Brushes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of novel poly cysteine methacrylate nanoparticles and their morphology and size studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of novel poly cysteine methacrylate nanoparticles and their morphology and size studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 3-(Acryloyloxy)-2-hydroxypropyl Methacrylate: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive protocol for the synthesis of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA), a bifunctional monomer crucial in the development of advanced polymers and biomaterials. The synthesis involves the ring-opening reaction of glycidyl methacrylate (GMA) with acrylic acid. This protocol is intended for researchers and professionals in drug development, polymer chemistry, and materials science, offering a detailed methodology, data presentation, and workflow visualization.

Introduction